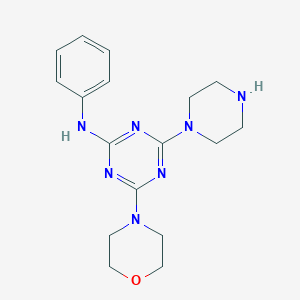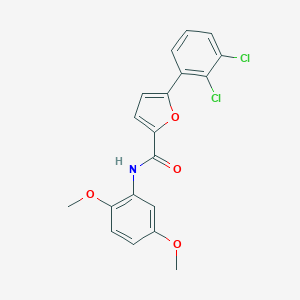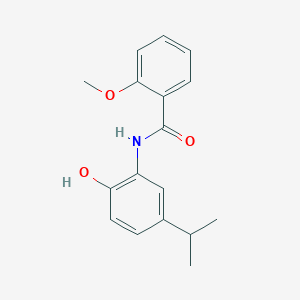![molecular formula C21H17N3O3 B246050 4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B246050.png)
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridinyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoic acid with 2-amino-4-pyridinyl-1,3-benzoxazole under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-ethoxy-N-(2-pyridin-4-yl)benzamide: Lacks the benzoxazole moiety.
N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide: Lacks the ethoxy group.
4-ethoxy-N-(1,3-benzoxazol-5-yl)benzamide: Lacks the pyridinyl group.
Uniqueness
4-ethoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both the ethoxy and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets
属性
分子式 |
C21H17N3O3 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
4-ethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-6-3-14(4-7-17)20(25)23-16-5-8-19-18(13-16)24-21(27-19)15-9-11-22-12-10-15/h3-13H,2H2,1H3,(H,23,25) |
InChI 键 |
ZWIBXYWEEMTPNA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B245971.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B245985.png)

![N-[2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
